molecular formula C12H12FNS B13322155 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13322155
M. Wt: 221.30 g/mol
InChI Key: LJQQJDHDFMHSCJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline ( 1019518-94-5) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. With a molecular formula of C12H12FNS and a molecular weight of 221.29 g/mol, this aniline derivative features a fluorine substituent and a thiophene methyl group, which are key to its research applications . The compound's core value lies in its role as a versatile synthetic intermediate. The thiophene ring serves as a bioisostere for benzene, a common strategy in drug design to optimize a molecule's solubility, metabolic stability, and binding affinity to biological targets . This makes it a valuable scaffold for the synthesis of novel pharmacologically active molecules. Research into similar thiophene-based structures has demonstrated potential across a range of biological activities, including serving as precursors for antibacterial and antifungal agents . Furthermore, such aniline derivatives are integral in the development of organic materials and as ligands for metal complexes in catalysis . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound to explore new chemical spaces in drug discovery programs and advanced materials development.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

LJQQJDHDFMHSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Fluorination and Methylation of Aniline

The initial step involves fluorination of aniline derivatives, followed by methylation at the ortho position:

Step Reagents Conditions Yield Notes
Fluorination Selectfluor or N-fluorobenzenesulfonimide (NFSI) Room temperature, solvent: acetonitrile 70–85% Selectfluor provides regioselectivity for para-fluoro substitution
Methylation Methyl iodide (CH3I) or dimethyl sulfate Reflux in acetone or DMF 65–80% Methylation occurs at the amino group or ortho position depending on conditions

Alternative Routes for Selective Substitution

Synthesis of the Thiophen-2-ylmethyl Moiety

Preparation of Thiophen-2-ylmethyl Bromide

Thiophen-2-ylmethyl bromide serves as a key electrophile for subsequent nucleophilic substitution:

Step Reagents Conditions Yield Notes
Bromination Phosphorus tribromide (PBr3) Reflux in dichloromethane 75–85% Converts thiophen-2-ylmethanol to bromide
Purification Distillation or recrystallization - - Ensures high purity for coupling reactions

Alternative Synthesis

Coupling of Aniline and Thiophen-2-ylmethyl Fragment

Nucleophilic Substitution

The amino group of the fluorinated, methylated aniline is reacted with thiophen-2-ylmethyl bromide:

Step Reagents Conditions Yield Notes
Alkylation Potassium carbonate (K2CO3) Reflux in acetone or DMF 60–85% Promotes SN2 reaction, attaching the thiophen-2-ylmethyl group

Catalytic Amination (Optional)

Alternatively, Buchwald-Hartwig amination can be employed:

Step Reagents Conditions Yield Notes
Cross-coupling Pd catalyst, XPhos ligand, base (Cs2CO3) 120°C, inert atmosphere 70–85% Facilitates direct C–N bond formation between aryl halide and amine

Optimization and Yield Data

Method Reagents Conditions Typical Yield Remarks
Nucleophilic substitution Thiophen-2-ylmethyl bromide + aniline derivative Reflux in DMF 60–85% Widely used for its simplicity and efficiency
Buchwald-Hartwig coupling Aryl halide + thiophen-2-ylmethyl amine Pd catalyst, ligand, 120°C 70–85% Suitable for high-purity synthesis

Summary of Key Literature Findings

  • Optimized conditions for synthesizing similar compounds involve refluxing zinc chloride with methylated aniline derivatives and aryl aldehydes, yielding 74–92% of target compounds, demonstrating the importance of catalyst choice and reaction temperature.
  • Electrophilic substitution methods for fluorination and methylation are well-established, with yields typically exceeding 70% under controlled conditions.
  • Coupling reactions such as nucleophilic substitution and Buchwald-Hartwig amination are preferred for their reliability and high yields, especially when synthesizing complex molecules like 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (aniline and thiophene) undergo EAS, with regioselectivity governed by substituent directing effects:

Reaction Type Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C5-Fluoro-2-methyl-3-nitro-N-(thiophen-2-ylmethyl)aniline
SulfonationFuming H₂SO₄, 50°C5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline-3-sulfonic acid
HalogenationCl₂/FeCl₃, 25°C3-Chloro-5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
  • Mechanistic Notes :

    • The aniline ring directs electrophiles to the meta position relative to the fluorine atom due to its strong electron-withdrawing nature.

    • The thiophene ring undergoes substitution at the 5-position under electrophilic conditions.

Oxidation Reactions

The thiophene moiety is susceptible to oxidation, while the amine group can participate in redox processes:

Reaction Type Reagents/Conditions Product Reference
Thiophene oxidationm-CPBA, CH₂Cl₂, 25°C5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl-S-oxide)aniline,
Amine oxidationKMnO₄, H₂O, 80°C5-Fluoro-2-methylnitroso-N-(thiophen-2-ylmethyl)benzene
  • Key Observations :

    • Thiophene oxidation yields sulfoxides (mild conditions) or sulfones (harsh conditions).

    • Over-oxidation of the amine group is minimized by steric hindrance from the thiophen-2-ylmethyl substituent.

Functionalization of the Amine Group

The secondary amine undergoes alkylation, acylation, and condensation:

Reaction Type Reagents/Conditions Product Reference
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl-5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Schiff base formationBenzaldehyde, EtOH, reflux5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline benzylidene derivative
  • Steric Considerations : The bulky thiophen-2-ylmethyl group slows reaction kinetics compared to simpler anilines.

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed reactions after halogenation:

Reaction Type Reagents/Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C5-Fluoro-2-methyl-3-aryl-N-(thiophen-2-ylmethyl)aniline
  • Prerequisite : Requires prior introduction of a halide (e.g., bromine) at the 3-position .

Thiophene Ring Functionalization

The thiophene moiety enables unique reactivity:

Reaction Type Reagents/Conditions Product Reference
Lithiationn-BuLi, THF, −78°C5-Fluoro-2-methyl-N-(5-lithiothiophen-2-ylmethyl)aniline
CycloadditionMaleic anhydride, 100°CDiels-Alder adduct with fused thiophene-aniline system

Scientific Research Applications

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or ion channels, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Benzene Ring) N-Alkyl Group Molecular Weight (g/mol) Key References
5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline 5-F, 2-CH₃ Thiophen-2-ylmethyl 222.3
N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline 2-F, 5-CF₃ Cyclohexyl 275.3
5-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline 5-F, 2-CH₃ 3-Methylbutan-2-yl 195.3
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-NO₂ (benzene) Thiophene-2-carboxamide 262.3
4-Methyl-N-(thiophen-2-ylmethyl)aniline 4-CH₃ Thiophen-2-ylmethyl 203.3

Substituent Effects on Reactivity and Electronic Properties

  • Fluorine vs. Trifluoromethyl (CF₃): The 5-fluoro substituent in the target compound is less electron-withdrawing than the 5-CF₃ group in N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline, leading to differences in aromatic electrophilic substitution rates .
  • Methyl Group Position: The 2-methyl group in the target compound sterically hinders ortho/para positions, unlike the 4-methyl isomer (4-Methyl-N-(thiophen-2-ylmethyl)aniline), which allows greater resonance stabilization .
  • Thiophene vs. Aliphatic N-Alkyl Groups: The thiophen-2-ylmethyl group introduces π-conjugation and sulfur-based interactions, contrasting with aliphatic groups (e.g., 3-methylbutan-2-yl in ), which primarily influence lipophilicity .

Spectroscopic and Crystallographic Comparisons

  • NMR Data: The target compound’s thiophene moiety would exhibit distinct $ ^1H $ NMR signals (δ ~6.7–7.2 ppm for thiophene protons), similar to N-(thiophen-2-ylmethyl)aniline (δ 7.01–7.24 ppm for aromatic protons) .
  • Crystal Packing: Compounds with thiophene groups (e.g., N-(2-Nitrophenyl)thiophene-2-carboxamide) exhibit dihedral angles between aromatic rings (8.5–13.5°), affecting molecular stacking and solubility .

Biological Activity

5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a thiophenyl substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in various therapeutic contexts.

The molecular formula of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is C12H12FNSC_{12}H_{12}FNS, with a molecular weight of approximately 221.30 g/mol. The presence of the fluorine atom is significant as it enhances the lipophilicity and biological activity of the compound, making it valuable in pharmaceutical applications .

The biological activity of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can be attributed to its interaction with various biological targets, including enzymes and receptors. The aniline moiety allows for electrophilic aromatic substitution reactions, while the thiophenyl group may enhance binding affinity to biological targets due to its electron-donating properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Compounds structurally related to 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) .
  • Antifungal Activity : Some studies suggest that related compounds may possess antifungal properties, although specific data on this compound's antifungal efficacy remains limited .

Case Studies

  • Antiproliferative Activity : A study conducted on structurally similar compounds demonstrated significant antiproliferative effects against multiple cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
  • Molecular Docking Studies : Computational studies have indicated that 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline may interact favorably with key protein targets involved in cancer progression, such as tubulin and other oncogenic pathways. These interactions could lead to inhibition of cell cycle progression and induction of apoptosis in tumor cells .

Interaction Studies

Interaction studies involving 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline focus on its binding affinity and interactions with biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to assess these interactions, which are crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis

The uniqueness of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline lies in its specific combination of functional groups:

Compound NameMolecular FormulaKey Features
5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)anilineC12H12FNSFluorine atom enhances lipophilicity
2,4-Difluoro-N-(thiophen-2-ylmethyl)anilineC12H12F2NSDifferent fluorine substitution pattern
N-(2-aminoethyl)-3,4-difluoro-N-(thiophen-2-yl)methylanilineC12H14F2N3SContains aminoethyl group

This table highlights how the structural variations influence biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive N-alkylation, where a primary amine reacts with a carbonyl-containing precursor (e.g., aldehydes or ketones) under reducing conditions. For example, using borazane (BH₃·NH₃) as a reducing agent with carboxylic acids or aldehydes in anhydrous solvents like THF or DCM at 60–80°C can yield the target compound. Optimization of catalyst loading (e.g., Pd/C for hydrogenation) and reaction time is critical to avoid over-reduction or side reactions . Alternative methods include nucleophilic substitution of halogenated intermediates with thiophen-2-ylmethanamine under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic proton splitting for the fluoro and methyl groups, thiophene ring protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with fluorine and sulfur atoms.
  • HPLC : Assess purity with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key reactivity trends of the thiophene and aniline moieties in this compound?

  • Methodological Answer : The thiophene ring is prone to electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich sulfur. The aniline group can undergo diazotization or acylation, but the fluorine substituent may deactivate the ring toward electrophiles. Reductive conditions (e.g., H₂/Pd-C) should be applied cautiously to avoid desulfurization of the thiophene .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software can determine bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the thiophene and aniline rings provides insights into conjugation efficiency. High-resolution data (R-factor < 0.05) and refinement against twinned data (if applicable) are critical for accuracy .

Q. What computational methods are suitable for predicting the compound’s bioactivity or environmental persistence?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and interaction with biomolecules (e.g., cytochrome P450 enzymes).
  • Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina to identify potential pharmacological applications.
  • Environmental modeling : Use QSAR models to estimate biodegradation half-lives or toxicity thresholds in soil/water systems .

Q. How can contradictory data on degradation pathways in environmental matrices be resolved?

  • Methodological Answer : Employ isotope-labeling (e.g., ¹⁴C or ¹⁵N) to track degradation intermediates via LC-MS/MS. Compare advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) vs. ozonation to identify dominant pathways (e.g., hydroxyl radical attack on the aniline ring vs. thiophene cleavage). Soil column studies under varying pH and redox conditions can clarify partitioning behavior .

Q. What strategies mitigate challenges in detecting low-concentration metabolites in biological samples?

  • Methodological Answer : Use derivatization (e.g., dansyl chloride for amine groups) to enhance LC-MS sensitivity. Solid-phase microextraction (SPME) coupled with GC-MS improves detection limits for volatile metabolites. Validate methods using spike-recovery experiments in plasma or urine matrices to account for matrix effects .

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